molecular formula C22H20ClN3OS2 B2487235 N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954243-55-1

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2487235
M. Wt: 441.99
InChI Key: RAJGHVGFAYNCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, which are a common method for constructing complex molecules from simpler ones. A typical approach involves the use of carbodiimide condensation to promote the formation of amide bonds, a method demonstrated in the synthesis of various acetamide derivatives (Yu et al., 2014). Such methodologies are adaptable for the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide by altering reactants to suit the target molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is often confirmed using techniques such as IR, 1H NMR, and X-ray crystallography. The intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, for example, was confirmed by single-crystal X-ray diffraction, indicating the utility of these techniques in elucidating structural details (Yu et al., 2014).

Chemical Reactions and Properties

Compounds with structures similar to the target molecule often exhibit a range of chemical reactions, including the potential for further functionalization through reactions at available reactive sites. For instance, thiadiazole and indole derivatives have been synthesized through reactions involving benzothiazole and ethyl bromocyanoacetate, demonstrating the versatility of these frameworks in chemical synthesis (Nassiri & Milani, 2020).

Scientific Research Applications

Synthesis and Molecular Docking Analysis

The synthesis of indole acetamide derivatives involves stirring specific compound mixtures in dry dichloromethane (DCM), followed by the addition of lutidine and N,N,N′,N′-O-(Benzotriazole-1-yl)-tetramethyluronium tetrafluoroborate (TBTU) under cooled conditions. These compounds are characterized by spectroscopic analyses (MS, FT-IR, 1H NMR, 13C NMR, UV–visible, and elemental analyses). Their three-dimensional structures are determined using single-crystal X-ray diffraction studies, with geometry optimization done using density functional theory calculations. The anti-inflammatory and anticancer activities of these compounds are confirmed through in silico modeling studies targeting specific protein domains and receptors. Additionally, the stability and intermolecular interactions within the crystal are investigated through Hirshfeld surface analysis and energy frameworks. These studies demonstrate the potential of indole acetamide derivatives in the development of new therapeutic agents with anti-inflammatory and anticancer properties (Al-Ostoot et al., 2020).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities using various models in mice. The evaluation includes maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model. The studies highlight the significant anticonvulsant activity of these compounds, pointing towards their potential as effective anticonvulsant compounds. In silico studies, including molecular docking, have been carried out to establish the molecular interaction of these compounds with Na+ channel and GABAA receptors, providing insights into their mechanism of action (Nath et al., 2021).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3OS2/c23-17-5-3-4-15(10-17)13-28-22-26-18(14-29-22)11-21(27)24-9-8-16-12-25-20-7-2-1-6-19(16)20/h1-7,10,12,14,25H,8-9,11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJGHVGFAYNCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.